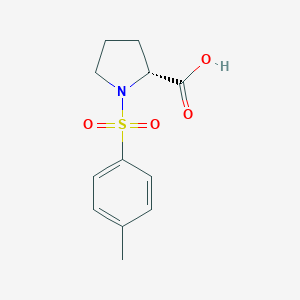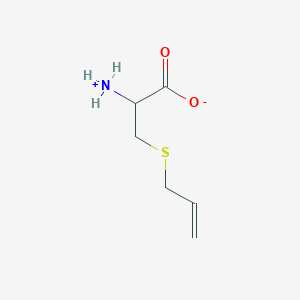
S-烯丙基-L-半胱氨酸
描述
S-烯丙基-L-半胱氨酸是一种源自氨基酸半胱氨酸的有机硫化合物。它主要存在于陈年大蒜中,以其潜在的药用特性而闻名。 该化合物的化学式为 HO₂CCH(NH₂)CH₂SCH₂CH=CH₂,其 L-对映异构体在生物学上具有重要意义 .
科学研究应用
作用机制
S-烯丙基-L-半胱氨酸通过多种机制发挥作用:
抗氧化活性: 它清除自由基并减少氧化应激。
酶抑制: 该化合物抑制钙蛋白酶等酶,这些酶参与细胞死亡途径。
基因表达调控: S-烯丙基-L-半胱氨酸影响与抗氧化防御和凋亡相关的基因表达.
生化分析
Biochemical Properties
S-allyl-L-cysteine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of S-allyl-L-cysteine is with hydrogen sulfide-synthesizing enzymes such as 3-mercaptopyruvate sulfurtransferase, cystathionine γ-lyase, and cystathionine β-synthase . These interactions are essential for the modulation of hydrogen sulfide levels in cells, which in turn affects various physiological processes. Additionally, S-allyl-L-cysteine has been shown to inhibit prooxidant enzymes and chelate metals, contributing to its antioxidant properties .
Cellular Effects
S-allyl-L-cysteine exerts significant effects on various types of cells and cellular processes. In cancer cells, such as MCF-7 and MDA-MB-231 breast adenocarcinoma cell lines, S-allyl-L-cysteine has been shown to reduce cell proliferation and induce apoptosis . This compound also influences cell signaling pathways, including the downregulation of nuclear factor kappa B and the modulation of oxidative stress responses . Furthermore, S-allyl-L-cysteine affects gene expression by altering the expression of enzymes involved in hydrogen sulfide metabolism .
Molecular Mechanism
The molecular mechanism of S-allyl-L-cysteine involves several key interactions at the molecular level. S-allyl-L-cysteine binds to the Ca2±binding domain of calpain, an enzyme involved in neurotoxicity, thereby inhibiting its activity . This binding interaction is crucial for the neuroprotective effects of S-allyl-L-cysteine. Additionally, S-allyl-L-cysteine modulates the expression of genes involved in oxidative stress responses and inflammation, contributing to its antioxidant and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-allyl-L-cysteine have been observed to change over time. Studies have shown that S-allyl-L-cysteine remains stable under various conditions, maintaining its biological activity . Long-term exposure to S-allyl-L-cysteine has been associated with sustained neuroprotective effects and the inhibition of oxidative stress-induced cell death . These findings suggest that S-allyl-L-cysteine can provide prolonged therapeutic benefits in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of S-allyl-L-cysteine vary with different dosages in animal models. At lower doses, S-allyl-L-cysteine has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, S-allyl-L-cysteine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
S-allyl-L-cysteine is involved in several metabolic pathways, including the metabolism of hydrogen sulfide. It interacts with enzymes such as 3-mercaptopyruvate sulfurtransferase, cystathionine γ-lyase, and cystathionine β-synthase, which are involved in the endogenous formation of hydrogen sulfide from L-cysteine . These interactions are crucial for maintaining cellular redox balance and modulating various physiological processes.
Transport and Distribution
Within cells and tissues, S-allyl-L-cysteine is transported and distributed through specific transporters and binding proteins. The compound is known to interact with γ-glutamyl transpeptidase, which plays a role in its transport and distribution . This interaction facilitates the localization and accumulation of S-allyl-L-cysteine in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
S-allyl-L-cysteine exhibits specific subcellular localization, which is essential for its activity and function. Studies have shown that S-allyl-L-cysteine localizes in the cytosol and interacts with various organelles, including the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct S-allyl-L-cysteine to specific compartments, where it exerts its biological effects.
准备方法
合成路线和反应条件
S-烯丙基-L-半胱氨酸可以通过多种方法合成。一种常见的方法是半胱氨酸与烯丙基溴在碱性条件下的反应。该反应通常如下进行:
- 将半胱氨酸溶解在水中。
- 向溶液中加入氢氧化钠等碱。
- 将烯丙基溴加入混合物中。
- 在室温下搅拌反应混合物数小时。
- 通过结晶或色谱法纯化产物。
工业生产方法
S-烯丙基-L-半胱氨酸的工业生产通常涉及从大蒜中提取。该过程包括:
- 压碎新鲜大蒜以释放其汁液。
- 让大蒜老化,在此期间 S-烯丙基-L-半胱氨酸会自然形成。
- 使用乙醇或水等溶剂提取化合物。
- 通过过滤和蒸发纯化提取物 .
化学反应分析
反应类型
S-烯丙基-L-半胱氨酸会经历几种类型的化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成硫醇。
取代: S-烯丙基-L-半胱氨酸可以参与亲核取代反应,其中烯丙基被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酸等试剂。
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醇。
取代: 各种取代的半胱氨酸衍生物.
相似化合物的比较
S-烯丙基-L-半胱氨酸与其他类似化合物相比是独一无二的,因为它具有特定的生物活性及其稳定性。类似的化合物包括:
S-烯丙基巯基半胱氨酸: 大蒜中发现的另一种有机硫化合物,以其抗癌特性而闻名。
γ-谷氨酰-S-烯丙基半胱氨酸: S-烯丙基-L-半胱氨酸的前体,也存在于大蒜中。
S-乙基-L-半胱氨酸: 一种具有类似神经保护作用但效力不同的衍生物
S-烯丙基-L-半胱氨酸因其有据可查的健康益处以及它存在于陈年大蒜中而脱颖而出,使其成为研究和实际应用的宝贵化合物。
属性
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894862 | |
| Record name | S-Allylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21593-77-1 | |
| Record name | (+)-S-Allylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21593-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Allylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021593771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Allylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-ALLYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R3X99M15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] SAC can alleviate oxidative stress-induced injuries in chondrocytes, likely by downregulating genes involved in the Mitochondrial Inflammation Pathway (MIP). This includes genes like hypoxia-inducible factor 1α (Hif-1α), Xanthine Oxidase (XO), Caspase-9 (Casp-9), Caspase-3 (Casp-3), Interleukin 1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). This downregulation leads to improved cell viability, morphology, and cell migration. Additionally, it decreases lactate dehydrogenase release, increases superoxide dismutase release, and enhances glycosaminoglycans retention. (Ref: S-ALLYL-L-CYSTEINE-INDUCED ANTI-INFLAMMATORY AND ANTI-APOPTOTIC EFFECTS IN CHONDROCYTES IS ASSOCIATED WITH SUPPRESSION OF THE MITOCHONDRIAL INFLAMMATION PATHWAY)
ANone: [] Yes, SAC has shown the ability to induce cell proliferation in specific contexts. For example, in primary cultures of adult rat hepatocytes, SAC stimulated time- and dose-dependent proliferation. This effect was linked to the autocrine secretion of Insulin-like Growth Factor 1 (IGF-1) triggered by SAC. The secreted IGF-1 subsequently activates the IGF-1 Receptor Tyrosine Kinase (RTK)/PI3K/MEK/ERK/mTOR pathway, ultimately leading to hepatocyte proliferation. (Ref: Signal transduction mechanism for S-allyl-L-cysteine-induced cell proliferation in primary cultures of adult rat hepatocytes)
ANone: [] The molecular formula of SAC is C6H11NO2S, and its molecular weight is 161.22 g/mol. (Ref: Isolation of (—)S-Allyl-L-cysteine from Garlic)
ANone: [] Yes, studies have utilized various spectroscopic techniques to characterize SAC. For instance, researchers employed optical rotatory dispersion (ORD) and circular dichroism (CD) to analyze the diastereomers of SAC S-oxides. These studies revealed the significant influence of the allyl group on the chiroptical properties of the sulfoxides. (Ref: Optical rotatory dispersion and circular dichroism of diastereomeric S-allyl-L-cysteine S-oxides)
ANone: [] The stability of SAC is influenced by cooking methods and conditions. While blanching and microwaving show minimal impact on SAC content, boiling and autoclaving lead to significant increases. Elevated temperatures and prolonged cooking times further amplify this increase in SAC content. (Ref: 마늘의 조리방법에 따른 S-Allyl-L-Cysteine 함량 변화)
ANone: [] While SAC itself is not an enzyme, it acts as a substrate for various enzymes. Notably, flavin-containing monooxygenases (FMOs) can catalyze the S-oxidation of SAC to its corresponding sulfoxide. The specific FMO isoform involved often depends on the structure of the cysteine conjugate. (Ref: Oxidation of cysteine S-conjugates by rabbit liver microsomes and cDNA-expressed flavin-containing mono-oxygenases: studies with S-(1,2-dichlorovinyl)-L-cysteine, S-(1,2,2-trichlorovinyl)-L-cysteine, S-allyl-L-cysteine, and S-benzyl-L-cysteine.)
ANone: [] SAC exhibits high oral bioavailability, exceeding 90%. It undergoes N-acetylation and S-oxidation during metabolism, and its elimination involves extensive renal reabsorption. The liver and kidneys play crucial roles in the elimination of SAC. (Ref: Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs)
ANone: [] SAC demonstrates neuroprotective properties, particularly in cerebral ischemic injury models. It has been shown to reduce infarct size following transient or global ischemic insults. This effect is attributed to its ability to scavenge peroxynitrite (ONOO−) and inhibit the activity of extracellular signal-regulated kinase (ERK). (Ref: S-Allyl-l-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase)
ANone: [] Yes, research indicates that SAC can mitigate cadmium (Cd2+) stress in rice seedlings. It achieves this by influencing the expression of genes encoding cadmium transporter proteins. SAC treatment leads to reduced expression of OsNramp5 and OsHMA2, genes involved in Cd2+ uptake and transport, while increasing OsHMA3 expression, a gene associated with vacuolar sequestration of Cd2+. This altered gene expression profile contributes to reduced Cd2+ accumulation in the roots and shoots of rice seedlings. (Ref: [Mechanism of S-allyl-L-cysteine Alleviating Cadmium Stress in Seedling Roots and Buds of Rice Seedlings])
ANone: [] Yes, encapsulating SAC within chitosan nanoparticles (SC CS NPs) has been shown to improve its brain bioavailability. Intranasal administration of SC CS NPs resulted in significant enhancements in pharmacokinetic parameters, including area under the curve (AUC) and maximum concentration (Cmax), compared to intravenous and intranasal administration of free SAC. This improved bioavailability was correlated with enhanced neuroprotective effects in an ischemic stroke rat model, as evidenced by biochemical, neurobehavioral, and histopathological analyses. (Ref: Preparation of novel S-allyl cysteine chitosan based nanoparticles for use in ischemic brain treatment)
ANone: [] Yes, S-allyl-mercapturic acid (ALMA), a urinary metabolite of SAC, can be used as a biomarker to monitor garlic consumption. ALMA is formed through the metabolic pathway of γ-glutamyl-S-allyl-L-cysteine, a precursor found in garlic. Measurement of ALMA in urine samples using techniques like gas chromatography-mass spectrometry (GC-MS) can provide insights into garlic intake and compliance in dietary intervention studies. (Ref: Biomonitoring the intake of garlic via urinary excretion of allyl mercapturic acid)
ANone: [] A variety of analytical methods have been developed and validated for the accurate quantification of SAC in various matrices. These methods include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



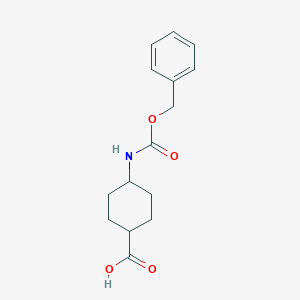
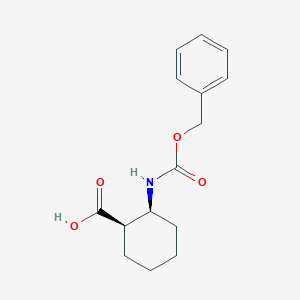
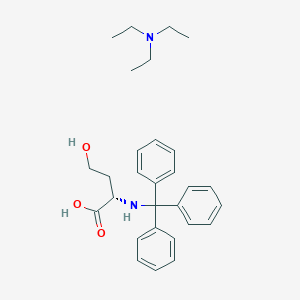





![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)



